molecular formula C13H14N4S2 B610748 Scicinib CAS No. 921768-26-5

Scicinib

Cat. No.: B610748
CAS No.: 921768-26-5
M. Wt: 290.403
InChI Key: ATVSBDLHTRCTLD-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its chemical structure (molecular weight: 313.0 g/mol) includes a thiosemicarbazone backbone linked to a heteroaromatic ring, a design aimed at enhancing cytotoxicity and selectivity against tumor cells . Preclinical studies in rats revealed a pharmacokinetic profile characterized by rapid absorption, moderate plasma clearance, and a linear dose-response relationship within 5–5,000 ng/mL. A validated LC-MS/MS method quantified scicinib in rat plasma with high sensitivity (LLOQ: 5 ng/mL) and precision, supporting its use in pharmacokinetic studies .

Properties

CAS No.

921768-26-5

Molecular Formula

C13H14N4S2

Molecular Weight

290.403

IUPAC Name

(Z)-N,N-dimethyl-2-(pyridin-2-yl(thiophen-2-yl)methylene)hydrazine-1-carbothioamide

InChI

InChI=1S/C13H14N4S2/c1-17(2)13(18)16-15-12(11-7-5-9-19-11)10-6-3-4-8-14-10/h3-9H,1-2H3,(H,16,18)/b15-12-

InChI Key

ATVSBDLHTRCTLD-QINSGFPZSA-N

SMILES

S=C(N/N=C(C1=NC=CC=C1)\C2=CC=CS2)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Scicinib

Origin of Product

United States

Comparison with Similar Compounds

Thiosemicarbazones are a well-studied class of anticancer agents. Below is a comparative analysis of scicinib against structurally and functionally related compounds:

Structural and Pharmacokinetic Comparisons
Parameter This compound Triapine Dp44mT
Molecular Weight 313.0 g/mol 248.1 g/mol 350.3 g/mol
Mechanism Iron chelation, ROS induction Ribonucleotide reductase inhibition Iron chelation, lysosomal targeting
Plasma Half-life (rat) ~2.5 hours ~1.2 hours ~4.8 hours
LC-MS/MS Sensitivity LLOQ: 5 ng/mL LLOQ: 10 ng/mL LLOQ: 2 ng/mL
Therapeutic Window 5–5,000 ng/mL (linear) Narrow (dose-limiting toxicity) Broad (targeted delivery)

Key Findings :

  • This compound vs. Triapine: this compound’s extended plasma half-life (2.5 hours vs. However, Triapine’s ribonucleotide reductase inhibition offers a distinct mechanism for hematologic malignancies.
  • This compound vs. Dp44mT : While Dp44mT exhibits higher sensitivity in LC-MS/MS detection (LLOQ: 2 ng/mL), this compound’s broader therapeutic window (5–5,000 ng/mL) may reduce toxicity risks in vivo .
Efficacy and Limitations
  • This compound : Demonstrated dose-dependent antitumor activity in preclinical models, but lacks clinical data on long-term toxicity and resistance profiles .
  • Dp44mT : Shows potent activity against drug-resistant cancers but requires complex formulation for targeted delivery .
Analytical Methodologies

This compound’s quantification via LC-MS/MS with a Symmetry C18 column and methanol-EDTA mobile phase (75:25 v/v) provides a robust framework for pharmacokinetic studies. This method surpasses older UV-based assays used for Triapine in specificity and sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scicinib
Reactant of Route 2
Reactant of Route 2
Scicinib

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